![molecular formula C15H18O4S B15171279 Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate CAS No. 921594-84-5](/img/structure/B15171279.png)
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring a phenyl group and a methylsulfanyl group attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl propanedioate with methylsulfanyl and phenyl-containing reagents. One common method involves the alkylation of diethyl propanedioate with a phenylmethylidene reagent in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing catalysts and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or the phenylmethylidene group to a phenylmethyl group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and phenylmethyl derivatives.
Substitution: Various substituted esters and thioesters.
科学的研究の応用
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties
作用機序
The mechanism of action of diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate involves its interaction with molecular targets through its reactive functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: These compounds share a similar ester backbone but differ in the substituents attached to the central carbon atom.
Diethyl benzylphosphonates: These compounds have a benzyl group instead of the phenylmethylidene group, leading to different reactivity and applications.
Uniqueness
Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate is unique due to the presence of both a phenyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
特性
CAS番号 |
921594-84-5 |
|---|---|
分子式 |
C15H18O4S |
分子量 |
294.4 g/mol |
IUPAC名 |
diethyl 2-[methylsulfanyl(phenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4S/c1-4-18-14(16)12(15(17)19-5-2)13(20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChIキー |
MZIAYLCRFXUJJA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)SC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


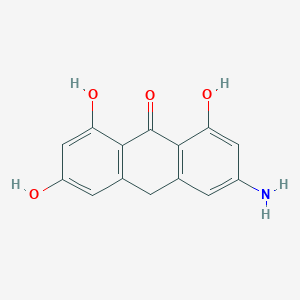
methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B15171202.png)
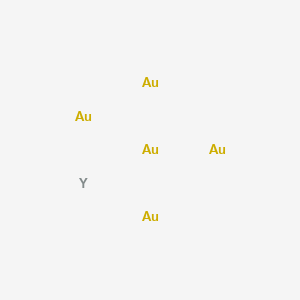
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B15171207.png)
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
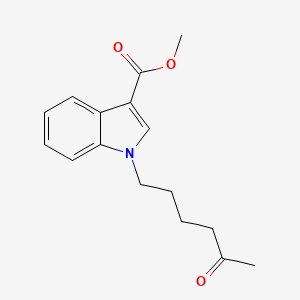

![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
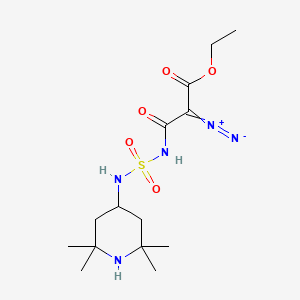
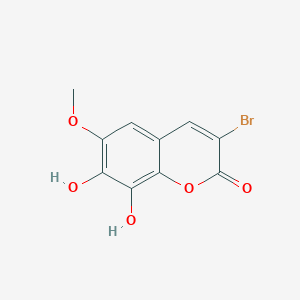
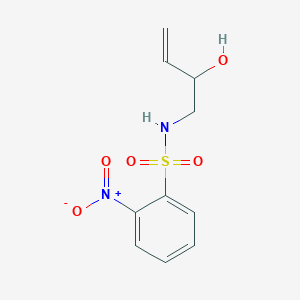
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)
